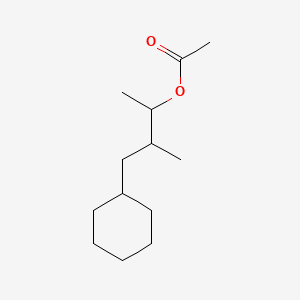
alpha,beta-Dimethylcyclohexylpropyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
alpha,beta-Dimethylcyclohexylpropyl acetate: is an organic compound with the molecular formula C13H24O2 and a molecular weight of 212.32846 g/mol . It is a colorless liquid with a pleasant aromatic odor, often described as fruity, floral, and fresh . This compound is known for its low volatility and good solubility at room temperature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha,beta-Dimethylcyclohexylpropyl acetate typically involves the esterification of alpha,beta-Dimethylcyclohexane-1-propanol with acetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield and efficiency. The product is then purified through distillation or other separation techniques to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions: alpha,beta-Dimethylcyclohexylpropyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or alcohols.
Wissenschaftliche Forschungsanwendungen
alpha,beta-Dimethylcyclohexylpropyl acetate has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the fragrance industry for its pleasant aroma and in the production of flavoring agents.
Wirkmechanismus
The mechanism of action of alpha,beta-Dimethylcyclohexylpropyl acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on enzymes, altering their activity and leading to various biochemical effects. The pathways involved may include signal transduction mechanisms and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
alpha,beta-Dimethylcyclohexane-1-propanol: The precursor alcohol used in the synthesis of alpha,beta-Dimethylcyclohexylpropyl acetate.
Cyclohexylpropyl acetate: A structurally similar compound with different substituents on the cyclohexane ring.
Methylcyclohexylpropyl acetate: Another ester with a similar structure but different methyl group positions.
Uniqueness: this compound is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. Its pleasant aroma and low volatility make it particularly valuable in the fragrance and flavor industries .
Eigenschaften
CAS-Nummer |
34362-41-9 |
|---|---|
Molekularformel |
C13H24O2 |
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
(4-cyclohexyl-3-methylbutan-2-yl) acetate |
InChI |
InChI=1S/C13H24O2/c1-10(11(2)15-12(3)14)9-13-7-5-4-6-8-13/h10-11,13H,4-9H2,1-3H3 |
InChI-Schlüssel |
RHMWRFZWUIGVGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1CCCCC1)C(C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



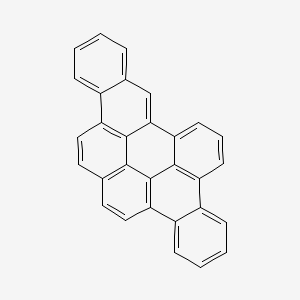
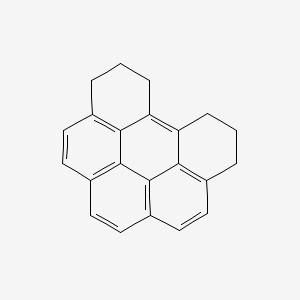
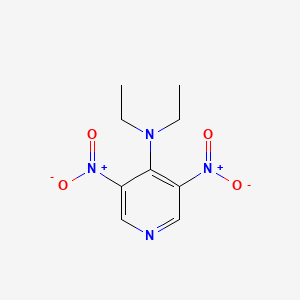
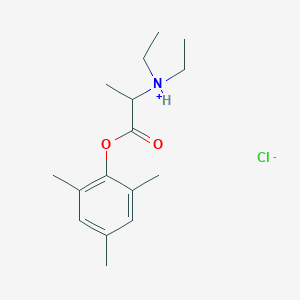
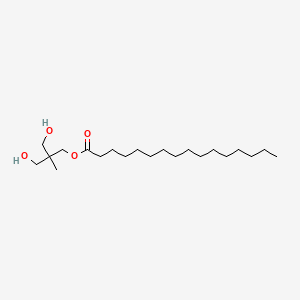


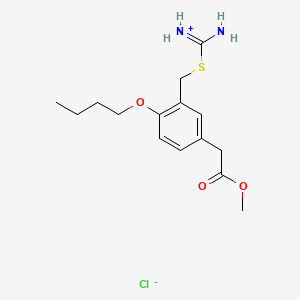
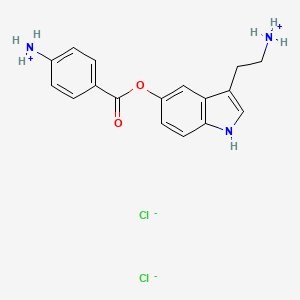

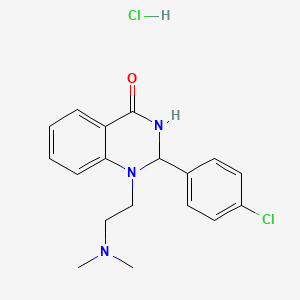

![Propanenitrile, 3-[(1-phenyl-1H-tetrazol-5-yl)thio]-](/img/structure/B15342034.png)
